molecular formula C17H20N2OS B2841782 N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1384659-35-1

N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2841782
CAS RN: 1384659-35-1
M. Wt: 300.42
InChI Key: AQSBVFGHOHAPCV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has shown promising results in preclinical studies as an anti-cancer agent. DMXAA was first synthesized in the 1990s, and since then, it has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has been shown to induce the production of cytokines, which are signaling molecules that regulate the immune response. It has also been shown to increase the number of immune cells in the tumor microenvironment, which can help to enhance the anti-tumor immune response.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has also been shown to increase the permeability of blood vessels in tumors, which can help to enhance the delivery of chemotherapy drugs to the tumor.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a relatively low toxicity and can be administered orally or intravenously. However, N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has several limitations. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective analogs of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide. Another area of research is the identification of biomarkers that can predict which patients will respond to N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide in humans.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide is a promising anti-cancer agent that has shown significant preclinical activity. Its mechanism of action involves the activation of the immune system, and it has several biochemical and physiological effects that can help to inhibit tumor growth and metastasis. While N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments, it also has several limitations, and further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-methylthiopyridine-3-carboxamide to produce N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide. The yield of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide from this method is around 50%.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and bladder cancer. N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-N-ethyl-6-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-5-19(15-10-12(2)6-7-13(15)3)17(20)14-8-9-16(21-4)18-11-14/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSBVFGHOHAPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=CC(=C1)C)C)C(=O)C2=CN=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide

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